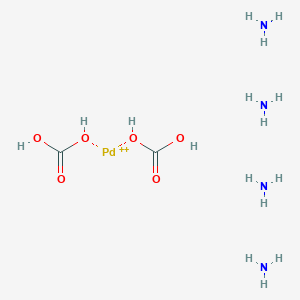
Tetraamminepalladium(II)hydrogencarbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraamminepalladium(II)hydrogencarbonate is a coordination complex of palladium. It is known for its role as a catalyst in various chemical reactions, particularly in organic synthesis. The compound has the empirical formula C2H14N4O6Pd and a molecular weight of 296.58 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetraamminepalladium(II)hydrogencarbonate can be synthesized by reacting palladium(II) salts with ammonia and sodium bicarbonate. The reaction typically occurs in an aqueous solution, where palladium(II) ions coordinate with ammonia molecules to form the tetraammine complex. The addition of sodium bicarbonate results in the formation of the hydrogencarbonate anion, completing the synthesis.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The product is then isolated through filtration and drying .
Analyse Chemischer Reaktionen
Types of Reactions: Tetraamminepalladium(II)hydrogencarbonate is involved in various types of reactions, including:
Oxidation: It can undergo oxidation reactions where the palladium center is oxidized to a higher oxidation state.
Reduction: The compound can be reduced back to palladium(0) under certain conditions.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligand exchange reactions often involve other amines or phosphines.
Major Products:
Oxidation: Palladium(IV) complexes.
Reduction: Palladium(0) nanoparticles.
Substitution: Various palladium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Tetraamminepalladium(II)hydrogencarbonate has a wide range of applications in scientific research:
Chemistry: It is widely used as a catalyst in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme mimetics and bioinorganic chemistry.
Medicine: Research is ongoing into its potential use in cancer therapy due to its ability to interact with DNA and proteins.
Industry: It is used in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
Wirkmechanismus
The mechanism of action of Tetraamminepalladium(II)hydrogencarbonate involves the coordination of palladium with various ligands. The palladium center can facilitate the formation and breaking of chemical bonds, making it an effective catalyst. In biological systems, it can interact with DNA and proteins, potentially disrupting cellular processes .
Vergleich Mit ähnlichen Verbindungen
- Tetraamminepalladium(II)chloride
- Tetraamminepalladium(II)bromide
- Tetraammineplatinum(II)chloride
Comparison: Tetraamminepalladium(II)hydrogencarbonate is unique due to the presence of the hydrogencarbonate anion, which can influence its solubility and reactivity. Compared to its chloride and bromide counterparts, the hydrogencarbonate complex may exhibit different catalytic properties and stability under various conditions .
Eigenschaften
Molekularformel |
C2H16N4O6Pd+2 |
|---|---|
Molekulargewicht |
298.59 g/mol |
IUPAC-Name |
azane;carbonic acid;palladium(2+) |
InChI |
InChI=1S/2CH2O3.4H3N.Pd/c2*2-1(3)4;;;;;/h2*(H2,2,3,4);4*1H3;/q;;;;;;+2 |
InChI-Schlüssel |
QYYPTZGPXKUKRM-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(O)O.C(=O)(O)O.N.N.N.N.[Pd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl]acetamide](/img/structure/B12512455.png)
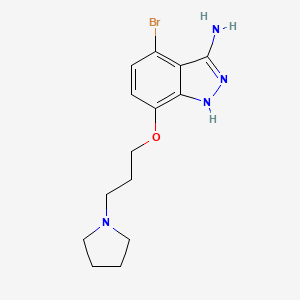
![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(thiophen-3-yl)butanoic acid](/img/structure/B12512469.png)
![3-amino-3-[4-(6-chloropyridin-2-yl)piperazin-1-yl]-2-cyano-N-(2-cyano-4,5-dimethoxyphenyl)prop-2-enethioamide](/img/structure/B12512476.png)
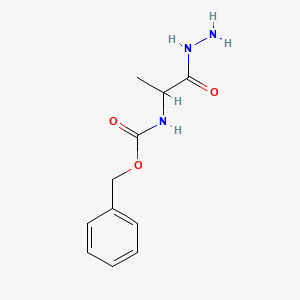
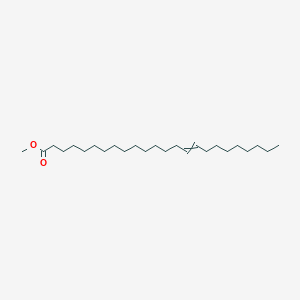
![[1-Methyl-5-oxo-3-(trifluoromethyl)pyrazol-4-ylidene]amino 2,4-dichlorobenzoate](/img/structure/B12512490.png)
![Methyl 1-(3-methyl-2-{[3-(propylcarbamoyl)oxiran-2-YL]formamido}pentanoyl)pyrrolidine-2-carboxylate](/img/structure/B12512493.png)

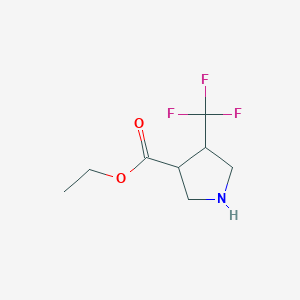
![N,N-dimethyl-N'-(5-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carbonyl}-1,3-thiazol-2-yl)methanimidamide](/img/structure/B12512508.png)

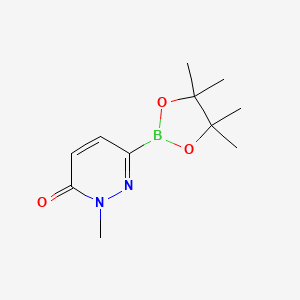
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N,N,6-trimethyl-4-pyrimidinamine](/img/structure/B12512542.png)
